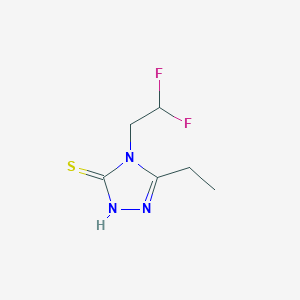

4-(2,2-Difluoroethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2,2-Difluoroethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol is a chemical compound that features a triazole ring substituted with a difluoroethyl group and an ethyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and agrochemistry. The presence of the difluoroethyl group imparts unique properties to the molecule, such as increased lipophilicity and metabolic stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic 2,2-difluoroethylation of thiol, amine, and alcohol nucleophiles using a hypervalent iodine reagent, such as (2,2-difluoro-ethyl)(aryl)iodonium triflate . This method allows for the selective introduction of the difluoroethyl group under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar electrophilic difluoroethylation methods. The choice of reagents and reaction conditions would be optimized for scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoroethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can react with the difluoroethyl group under basic conditions.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Reduced triazole derivatives.

Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

4-(2,2-Difluoroethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

Industry: Utilized in the development of new materials with enhanced properties, such as increased durability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The difluoroethyl group can enhance binding affinity to certain enzymes or receptors by increasing lipophilicity and modulating hydrogen bonding interactions . The triazole ring can participate in coordination with metal ions or other biomolecules, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

2-(2,2-Difluoroethyl)-1,3-dicarbonyl compounds: These compounds also feature the difluoroethyl group and are used in similar applications.

Ethyl bromodifluoroacetate: Another compound with a difluoroethyl group, used in the synthesis of various chemical intermediates.

Uniqueness

4-(2,2-Difluoroethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol is unique due to the combination of the triazole ring and the difluoroethyl group. This combination imparts distinct physicochemical properties, such as increased metabolic stability and lipophilicity, making it a valuable compound in medicinal chemistry and other fields.

Biological Activity

4-(2,2-Difluoroethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol (CAS Number: 1546349-69-2) is a synthetic compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H9F2N3S, with a molecular weight of 193.22 g/mol. The structure includes a triazole ring substituted with a thiol group and a difluoroethyl moiety.

| Property | Value |

|---|---|

| CAS Number | 1546349-69-2 |

| Molecular Formula | C₆H₉F₂N₃S |

| Molecular Weight | 193.22 g/mol |

Antimicrobial Activity

Triazoles are known for their antimicrobial properties. A study synthesized various triazole derivatives, including this compound, and evaluated their antibacterial efficacy against several strains. The compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 8 | Staphylococcus aureus |

| Other synthesized triazoles | 16–32 | Bacillus subtilis, Escherichia coli |

Anticancer Activity

The anticancer potential of this compound was assessed in vitro using various cancer cell lines. Notably, it exhibited cytotoxic effects against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cells.

Case Study: Cytotoxicity Assay

In a study evaluating the cytotoxicity of triazole derivatives:

- Cell Lines Tested : IGR39 (melanoma), MDA-MB-231 (breast cancer), Panc-1 (pancreatic carcinoma).

- Results : The compound showed an IC50 value of 10 µM against IGR39 cells and was more selective towards cancer cells compared to normal cells.

Antioxidant Activity

The antioxidant activity of the compound was assessed through various assays including DPPH radical scavenging and ABTS assays. The results indicated that it exhibited a significant free radical scavenging effect.

Table 2: Antioxidant Activity Results

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 15 |

| ABTS Scavenging | 12 |

Structure-Activity Relationship (SAR)

The biological activity of triazoles is influenced by their structural features. Substituents such as difluoroethyl groups enhance the lipophilicity and potentially improve the interaction with biological targets. Studies have shown that modifications at the 5-position of the triazole ring significantly affect the potency against various pathogens and cancer cells.

Properties

Molecular Formula |

C6H9F2N3S |

|---|---|

Molecular Weight |

193.22 g/mol |

IUPAC Name |

4-(2,2-difluoroethyl)-3-ethyl-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C6H9F2N3S/c1-2-5-9-10-6(12)11(5)3-4(7)8/h4H,2-3H2,1H3,(H,10,12) |

InChI Key |

FFLPQQWJXYCPIA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NNC(=S)N1CC(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.